molecular formula C8H14N4O3 B1436007 tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate CAS No. 942034-89-1

tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate

Cat. No.: B1436007
CAS No.: 942034-89-1
M. Wt: 214.22 g/mol
InChI Key: LNJZMLNNJYPCIH-UHFFFAOYSA-N
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Description

Introduction to tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate

This compound is a synthetic organic compound characterized by a 1,3,4-oxadiazole heterocycle functionalized with an amino group and a tert-butyl carbamate moiety. This structure combines key pharmacophoric elements (oxadiazole, carbamate, and amino groups) that are strategically positioned for potential biological activity. The compound is primarily researched for its applications in medicinal chemistry, particularly in drug discovery programs targeting protein kinases, enzymes, and microbial pathogens.

Chemical Identification and Nomenclature

Property Value
IUPAC Name This compound
CAS Registry Number 942034-89-1
SMILES Notation O=C(OC(C)(C)C)NCc1nnc(o1)N
InChI Key LNJZMLNNJYPCIH-UHFFFAOYSA-N
Molecular Structure A 1,3,4-oxadiazole ring with a 5-amino group, linked via a methylene group to a tert-butyl carbamate.
Synonyms and Identifiers
  • Alternate Names:
    • This compound
    • AY08187 (Catalog Number)
  • Database Entries:
    • PubChem CID: 942034-89-1
    • MDL Number: MFCD09028451

Historical Context and Discovery

The development of this compound is rooted in the broader exploration of 1,3,4-oxadiazole derivatives, which have been studied since the early 20th century for their biological activity. Key milestones include:

  • Oxadiazole Synthesis:

    • The 1,3,4-oxadiazole core is typically synthesized via cyclization reactions involving hydrazides, acid chlorides, or amidoximes.
    • Functionalization with amino groups enhances reactivity and biological targeting.
  • Carbamate Integration:

    • The tert-butyl carbamate group is introduced to improve stability and solubility, leveraging its role as a protecting group in peptide synthesis.
  • Research Applications:

    • Analogues of this compound have been investigated in kinase inhibitor programs (e.g., PI3Kα/δ inhibitors) and antimicrobial agent development.

Structural Features and Functional Groups

The molecule comprises three critical components:

1,3,4-Oxadiazole Core
Feature Importance
Electronic Properties Electron-withdrawing oxygen and nitrogen atoms enhance hydrogen-bonding capacity
Steric Effects Planar ring structure facilitates interactions with flat binding sites (e.g., enzyme active sites)
Biological Relevance Found in drugs like raltegravir (HIV integrase inhibitor) and zibotentan (anti-angiogenic agent)
5-Amino Substituent
  • Role:
    • Participates in hydrogen bonding or π-π stacking with aromatic residues in target proteins.
    • Serves as a site for further chemical modification (e.g., acylation, alkylation).

Properties

IUPAC Name

tert-butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3/c1-8(2,3)15-7(13)10-4-5-11-12-6(9)14-5/h4H2,1-3H3,(H2,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJZMLNNJYPCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 5-Amino-1,3,4-oxadiazole Intermediate

  • Starting from a suitable hydrazide derivative, cyclodehydration is performed to form the 1,3,4-oxadiazole ring.
  • For example, reaction of an acyl hydrazide with a carboxylic acid derivative or its activated form under dehydrating conditions (e.g., using phosphorus oxychloride, POCl3, or polyphosphoric acid) yields the 1,3,4-oxadiazole core.
  • The amino group at the 5-position is introduced either by using an amino-substituted precursor or by subsequent amination.

Step 3: Protection as tert-Butyl Carbamate

  • The amino group on the methylene linker is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) to yield the tert-butyl carbamate.
  • This step stabilizes the molecule and prevents side reactions during further synthetic manipulations.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Outcome
Cyclodehydration Hydrazide + carboxylic acid derivative, POCl3 or PPA, heat Formation of 5-amino-1,3,4-oxadiazole ring
Halomethylation Paraformaldehyde + HCl or bromine source, acidic medium Introduction of halomethyl group at 2-position
Nucleophilic substitution Amino compound + halomethyl intermediate, base (e.g., K2CO3) Formation of amino-methylene linkage
Boc protection Di-tert-butyl dicarbonate, base (e.g., Et3N), solvent (e.g., dichloromethane) tert-Butyl carbamate formation

Analytical Data and Purity

  • The product this compound has a molecular formula C8H14N4O3 and a molar mass of 214.22 g/mol.
  • Purity is typically assessed by HPLC, NMR spectroscopy, and mass spectrometry to confirm structure and absence of impurities.
  • The tert-butyl carbamate group provides characteristic signals in ^1H NMR (tert-butyl singlet near 1.4 ppm) and ^13C NMR (carbonyl and tert-butyl carbons).

Comparison with Related Synthetic Methods

While no direct patent or publication was found specifically for this compound’s preparation, related carbamate-protected heterocyclic compounds are synthesized via similar routes, as exemplified in patent CA3087004A1 for tert-butyl carbamate derivatives, where the use of neutral starting materials and organic solvents improves yield and purity by reducing reaction mixture viscosity and simplifying stirring.

Summary Table of Preparation Aspects

Aspect Details
Starting materials Hydrazide derivatives, carboxylic acid derivatives, amino compounds
Key reaction types Cyclodehydration, halomethylation, nucleophilic substitution, Boc protection
Solvents Organic solvents such as dichloromethane, ethanol, or DMF
Catalysts/Bases Triethylamine, potassium carbonate, or sodium bicarbonate
Reaction conditions Heating for cyclodehydration; room temperature to mild heating for substitution and protection
Yield and purity optimization Use of neutral forms of reagents to reduce viscosity and improve stirring
Analytical characterization NMR, HPLC, MS, melting point

This synthesis approach is consistent with standard organic chemistry methods for heterocyclic carbamate derivatives and can be adapted based on available precursors and desired scale. Further optimization may involve solvent choice, temperature control, and purification techniques to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and tested against various bacterial strains. Studies show that tert-butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate demonstrates potent activity against Gram-positive bacteria, making it a candidate for developing new antibiotics .

Anticancer Activity
The oxadiazole scaffold is known for its anticancer properties. In vitro studies have demonstrated that compounds similar to this compound inhibit the proliferation of cancer cell lines. The mechanism is believed to involve the induction of apoptosis and disruption of the cell cycle . Case studies have shown promising results in targeting specific cancer types, such as breast and lung cancer.

Agrochemicals

Pesticide Development
The unique chemical structure of this compound makes it suitable for use in agrochemicals. Research indicates that oxadiazole derivatives possess insecticidal and fungicidal properties. Field trials have demonstrated its effectiveness in controlling pests while being less harmful to beneficial insects . This property is particularly valuable in sustainable agriculture practices.

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones has been shown to improve flame retardancy and thermal resistance . Research on polymer blends incorporating this compound has yielded materials suitable for high-performance applications.

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial agentsPotent activity against Gram-positive bacteria
Anticancer agentsInduces apoptosis in cancer cell lines
AgrochemicalsPesticide developmentEffective against pests with minimal environmental impact
Materials SciencePolymer synthesisEnhances thermal stability and flame retardancy

Mechanism of Action

The mechanism of action of tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocycles

tert-Butyl ((5-pentyl-1,3,4-thiadiazol-2-yl)methyl)carbamate (Compound 21)
  • Structure : Replaces the oxadiazole oxygen with sulfur, forming a 1,3,4-thiadiazole.
  • Synthesis : Prepared via Boc protection of glycine derivatives, yielding 60% .
  • Properties :
    • Increased lipophilicity due to sulfur’s polarizability.
    • HRMS: [M+Na]+ = 308.1403 (calc. 308.1401) .
  • Applications: Thiadiazoles are known for antimicrobial activity, though specific data for Compound 21 is unavailable in the evidence.
tert-Butyl (3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate (Compound 5n)
  • Structure : Incorporates a pyridine ring fused to a 1,2,4-oxadiazole.
  • Synthesis : Synthesized in 8 minutes at 80°C using HClO4-SiO2 catalysis, with a melting point of 85–87°C .
  • Properties :
    • Pyridine enhances π-π stacking and solubility in polar solvents.
    • LC-MS: [M+Na]+ = 298 .
tert-Butyl ((diethylcarbamoyl)oxy)(3-(4-(5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl)phenoxy)propyl)-carbamate (S3)
  • Structure : Features a methylsulfonyl-substituted oxadiazole and a diethylcarbamoyl group.

Analogues with Alternative Substituents

tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate
  • Structure : Imidazo[4,5-b]pyridine core with a bromo substituent.
n-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)cyclopropanamine hydrobromide
  • Structure : Chlorophenyl-substituted oxadiazole with a cyclopropanamine group.
  • Properties :
    • Aromatic chlorination may enhance binding to hydrophobic targets .

Stability and Reactivity

  • Oxadiazole vs. Thiadiazole : The target compound’s oxadiazole is more electron-deficient than thiadiazole (Compound 21), favoring electrophilic substitutions. However, thiadiazoles exhibit greater metabolic stability in vivo .
  • Amino Group Impact: The 5-amino group in the target compound enables hydrogen bonding, contrasting with methylsulfonyl (S3) or pentyl (Compound 21) groups, which prioritize hydrophobic interactions .
  • Boc Protection : All compared compounds use Boc groups for amine protection, ensuring compatibility with standard deprotection conditions (e.g., TFA) .

Biological Activity

tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate is a synthetic compound featuring a tert-butyl carbamate moiety linked to a 5-amino-substituted oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection.

Chemical Structure and Properties

The molecular formula of this compound is C9H16N4O3C_9H_{16}N_4O_3, with a molecular weight of approximately 228.252 g/mol. The structure includes:

  • tert-butyl group : Provides steric hindrance and stability.
  • Carbamate linkage : Enhances solubility and bioavailability.
  • Oxadiazole ring : Known for various biological activities including anti-cancer effects.

Anticancer Properties

Research indicates that compounds containing oxadiazole rings often exhibit anticancer activity. For example, derivatives of oxadiazoles have shown inhibitory effects on several cancer cell lines. In particular:

  • Inhibition of Kinase Activity : Certain oxadiazole derivatives have been reported to inhibit protein kinases involved in cancer progression, with IC50 values in the nanomolar range (46–75 nM) against various human cancer cell lines such as PA1 (ovarian carcinoma) and PC3 (prostate carcinoma) .

Neuroprotective Effects

Several studies have highlighted the neuroprotective properties of oxadiazole derivatives. For instance:

  • Antioxidative Mechanism : Compounds with bulky substituents at the N-position of the oxadiazole ring demonstrated significant neuroprotective activity at concentrations as low as 3 µM. This effect may be attributed to their ability to scavenge reactive oxygen species .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : By disrupting cellular signaling pathways, it may promote programmed cell death in malignant cells.
  • Antioxidant Activity : Its structural features allow it to mitigate oxidative stress, which is crucial in neurodegenerative conditions.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityIC50 (µM)Notes
Tert-butyl carbamateGeneral protective agent-Simpler structure
1,3,4-Oxadiazole derivativesAnticancer, neuroprotective0.07 - 0.11Varying substituents affect potency
Amino-substituted heterocyclesDiverse biological activities-Potential for drug development

Synthesis Pathways

The synthesis of this compound typically involves:

  • Formation of the Oxadiazole Ring : Utilizing cyclization reactions involving hydrazides and carboxylic acids.
  • Introduction of the Amino Group : Achieved through nitration followed by reduction or direct amination.
  • Attachment of the Ethyl Chain : Through alkylation reactions.
  • Final Carbamate Formation : Reaction with tert-butyl chloroformate .

Case Studies and Research Findings

Recent studies have focused on the efficacy of oxadiazole-based compounds in clinical settings:

  • Study on Anticancer Activity : A study demonstrated that specific oxadiazole derivatives inhibited topoisomerase II activity significantly more than traditional chemotherapeutics like etoposide .
  • Neuroprotective Study : Research indicated that certain oxadiazoles provided significant protection against neuronal damage induced by oxidative stress in vitro .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step protocols, often starting with the formation of the 1,3,4-oxadiazole ring. A representative method involves coupling tert-butyl carbamate derivatives with 5-amino-1,3,4-oxadiazole precursors under acidic catalysis. For example, HClO₄-SiO₂ has been used as a catalyst for cyclization reactions at 80°C for 8 minutes, achieving high yields (monitored by TLC) . Optimization includes adjusting solvent polarity (e.g., dichloromethane for dilution), temperature control, and purification via silica gel chromatography (hexane/ethyl acetate eluent) .

  • Key Parameters Table :

StepReagents/ConditionsPurposeReference
CyclizationHClO₄-SiO₂, 80°C, 8 minOxadiazole ring formation
PurificationHexane/EtOAc (2:8)Remove unreacted precursors

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., tert-butyl group at δ ~1.4 ppm, oxadiazole protons at δ 8.5–9.0 ppm) .
  • LC-MS : Validates molecular weight (e.g., m/z 298 [M+Na]⁺ for a related oxadiazole-carbamate derivative) .
  • Single-crystal X-ray diffraction : Resolves bond angles and hydrogen-bonding networks in the solid state (e.g., C=O and N–H interactions in carbamate moieties) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data during derivative characterization?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. For example:
  • Tautomeric equilibria : Use variable-temperature NMR to observe dynamic interconversions (e.g., oxadiazole-amino vs. imino forms) .
  • Solvent polarity effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .
  • Complementary techniques : Cross-validate with IR (C=O stretch at ~1700 cm⁻¹) or X-ray data to confirm functional groups .

Q. How can diastereoselectivity be controlled in reactions involving chiral carbamate intermediates?

  • Methodological Answer : Chiral tert-butyl carbamates are synthesized using enantioselective catalysts or chiral auxiliaries. For example:
  • Chiral pool synthesis : Start with (R)- or (S)-amino alcohols to induce stereochemistry in the carbamate side chain .

  • Asymmetric catalysis : Use transition-metal catalysts (e.g., Pd) with chiral ligands to control α-amidoalkylation reactions .

  • Crystallization-induced diastereomer resolution : Separate diastereomers via selective recrystallization (e.g., using ethyl acetate/hexane mixtures) .

    • Case Study :
      In a study of tert-butyl carbamate derivatives, diastereomeric ratios of 85:15 were achieved using Pd(OAc)₂ and (R)-BINAP, highlighting ligand-controlled stereoselectivity .

Q. What safety protocols are critical when handling tert-butyl carbamates in laboratory settings?

  • Methodological Answer : Safety measures include:
  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., tert-butanol).
  • First aid : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Data Contradiction Analysis

Q. How should researchers address conflicting purity assessments (e.g., HPLC vs. NMR) for this compound?

  • Methodological Answer :
  • HPLC-DAD/ELSD : Detects impurities at trace levels (e.g., <0.1% for pharmaceutical-grade purity) but may miss non-UV-active species.
  • Quantitative NMR (qNMR) : Uses internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify purity but requires high-resolution spectra .
  • Combined approach : Cross-check results from both methods and validate with elemental analysis (C/H/N ratios) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate

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